molecular formula C14H15NO4S B3877292 4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxo-2-butenoic acid

4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxo-2-butenoic acid

Cat. No.: B3877292
M. Wt: 293.34 g/mol
InChI Key: DMIRBWHDVKCFNL-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of thiazolidine, which is a five-membered heterocyclic compound containing sulfur and nitrogen . It also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (-OCH3) substituent, and a 2-butenoic acid (also known as vinylacetic acid) moiety, which is a type of α,β-unsaturated carboxylic acid.


Molecular Structure Analysis

The compound contains a thiazolidine ring, a methoxyphenyl group, and a 2-butenoic acid moiety. Thiazolidine is a five-membered ring with sulfur at the first position and nitrogen at the third position .

Future Directions

Thiazolidine derivatives have been the focus of many research studies due to their diverse therapeutic and pharmaceutical activity . Future research could involve exploring the biological activity of this specific compound, optimizing its synthesis, and investigating its potential applications in medicine.

Properties

IUPAC Name

(Z)-4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-19-11-5-3-2-4-10(11)14-15(8-9-20-14)12(16)6-7-13(17)18/h2-7,14H,8-9H2,1H3,(H,17,18)/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIRBWHDVKCFNL-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2N(CCS2)C(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C2N(CCS2)C(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10417024
Record name AC1NSYNC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10417024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5662-81-7
Record name AC1NSYNC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10417024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxo-2-butenoic acid
Reactant of Route 2
4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxo-2-butenoic acid
Reactant of Route 3
4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxo-2-butenoic acid
Reactant of Route 4
Reactant of Route 4
4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxo-2-butenoic acid
Reactant of Route 5
4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxo-2-butenoic acid
Reactant of Route 6
Reactant of Route 6
4-[2-(2-methoxyphenyl)-1,3-thiazolidin-3-yl]-4-oxo-2-butenoic acid

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